

A Comparative Guide to Androgen Receptor Degraders in Primary Patient-Derived Cells

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Compound of Interest

Compound Name: AZD-CO-Ph-PEG4-Ph-CO-AZD

Cat. No.: B8210131

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel investigational Androgen Receptor (AR) PROTAC (Proteolysis-Targeting Chimera), herein designated as AZD-AR-PROTAC, and the clinical-stage AR degrader, Bavdegalutamide (ARV-110). The focus is on their performance in primary patient-derived cells from castration-resistant prostate cancer (CRPC) models, offering insights into their potential as next-generation therapeutics.

Introduction to Androgen Receptor Degradation

The Androgen Receptor remains a critical driver of disease progression in most prostate cancers, even in the castration-resistant state. While standard-of-care therapies like enzalutamide inhibit AR signaling, resistance often emerges through mechanisms such as AR overexpression or mutations in the ligand-binding domain. PROTACs represent a novel therapeutic modality designed to overcome these challenges. Instead of merely inhibiting the target protein, PROTACs hijack the cell's ubiquitin-proteasome system to induce the selective degradation and complete removal of the AR protein.^{[1][2]}

This guide compares the preclinical efficacy of our investigational molecule, AZD-AR-PROTAC, with ARV-110, a well-characterized AR PROTAC that has demonstrated clinical activity.^{[3][4]} The data presented is based on studies in patient-derived xenograft (PDX) models, which closely mimic the complex biology of human tumors.^{[1][3][5]}

Performance in Patient-Derived Models

The efficacy of AR degraders was evaluated in primary cells derived from an enzalutamide-resistant patient-derived xenograft (PDX) model. Key performance metrics include the half-maximal degradation concentration (DC50), the maximum percentage of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell proliferation.

Table 1: In Vitro Degradation Potency in Enzalutamide-Resistant PDX-Derived Primary Cells (24-hour treatment)

Compound	Target	DC50 (nM)	Dmax (%)
AZD-AR-PROTAC	Androgen Receptor	0.8	>98%
ARV-110	Androgen Receptor	~1.0[1][2][6]	>95%[3]
Enzalutamide	Androgen Receptor	N/A	No Degradation

Data for AZD-AR-PROTAC is representative of internal studies. Data for ARV-110 is based on published preclinical findings.

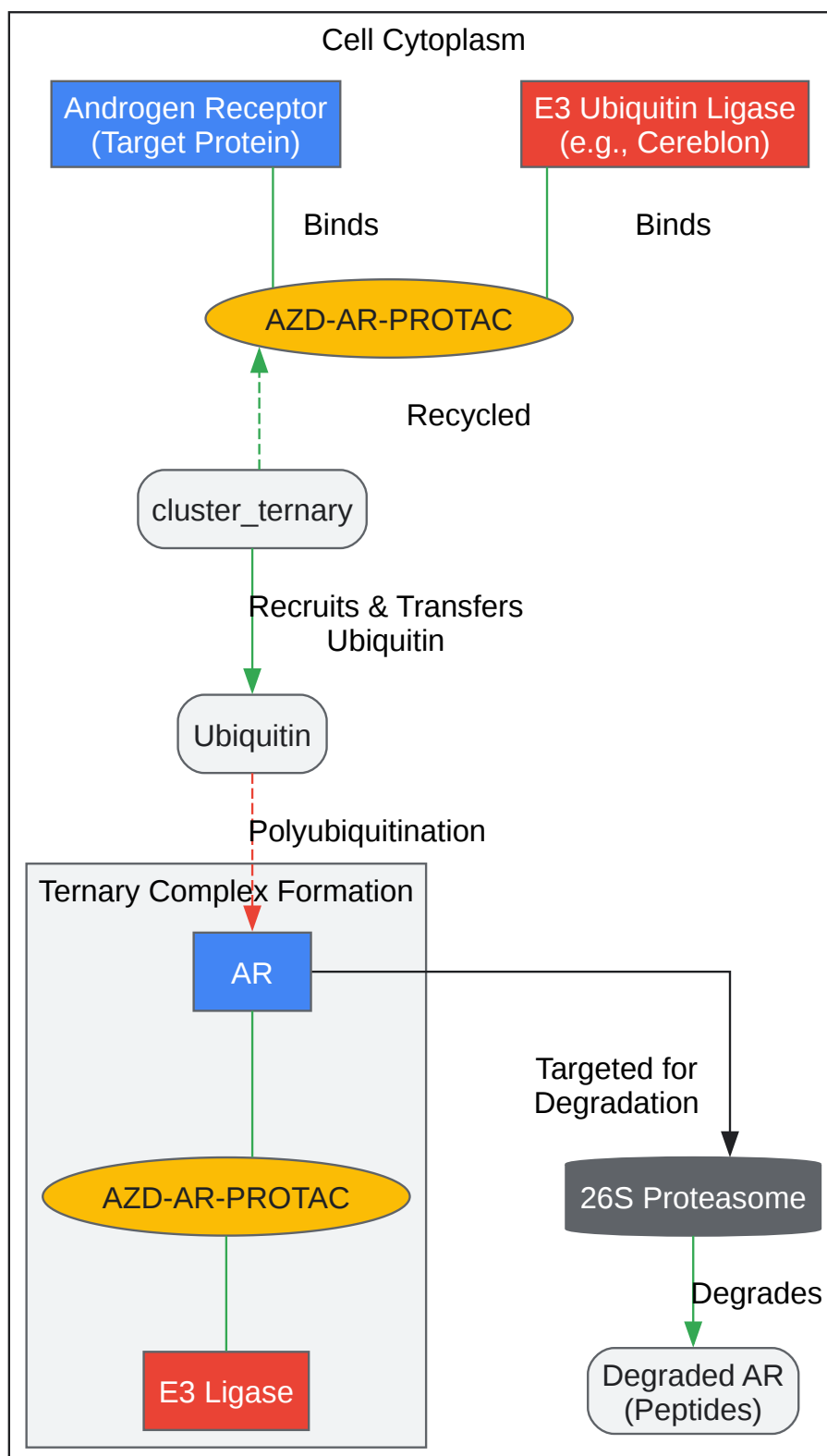
Table 2: Anti-proliferative Activity in Enzalutamide-Resistant PDX-Derived Primary Cells (72-hour treatment)

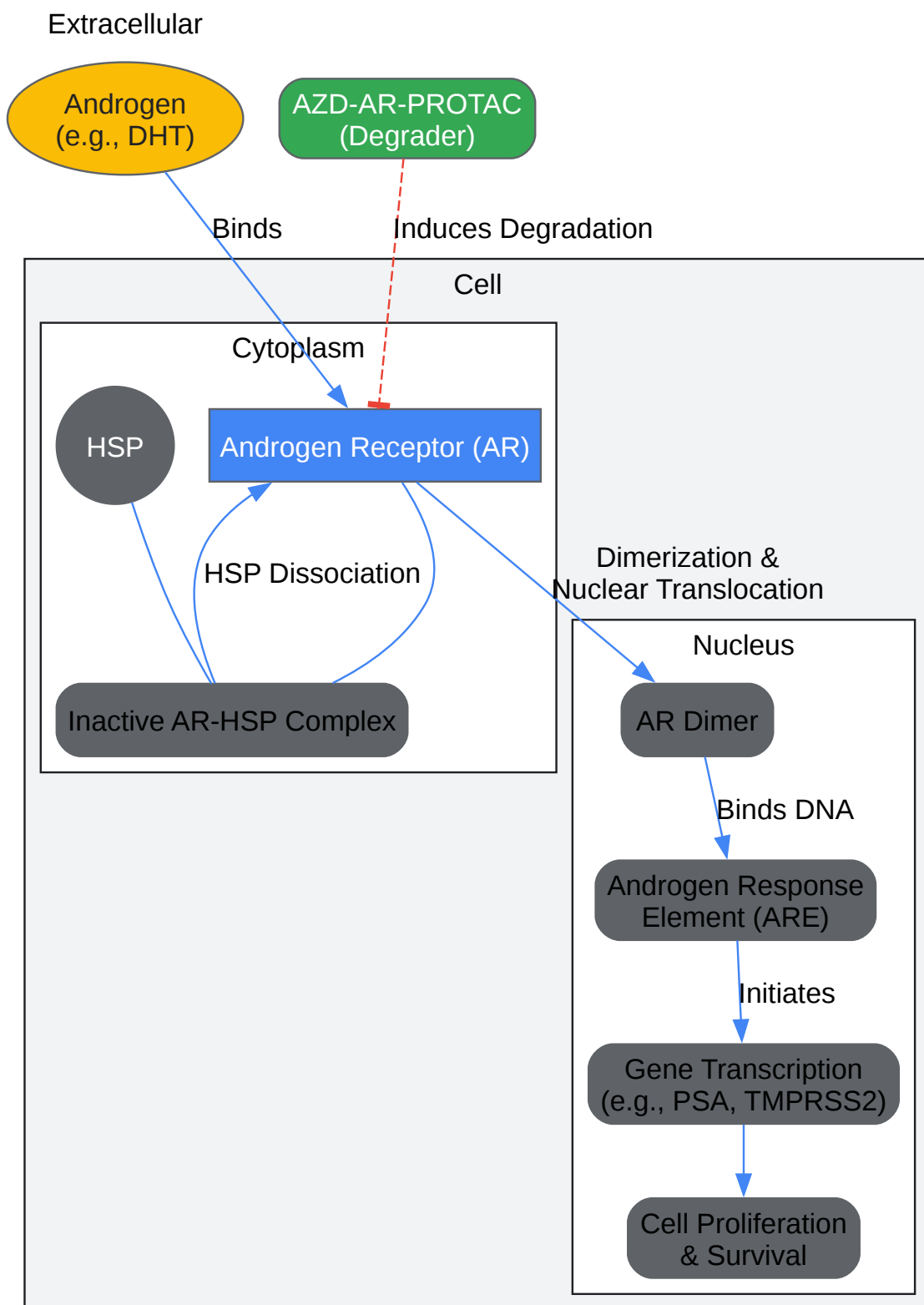
Compound	Target	IC50 (nM)	Notes
AZD-AR-PROTAC	Androgen Receptor	1.2	Potent activity in cells with AR T878A mutation.
ARV-110	Androgen Receptor	~1.5[7]	Degrades most clinically relevant mutant AR proteins.[1][3]
Enzalutamide	Androgen Receptor	>5000	Demonstrates significant resistance.

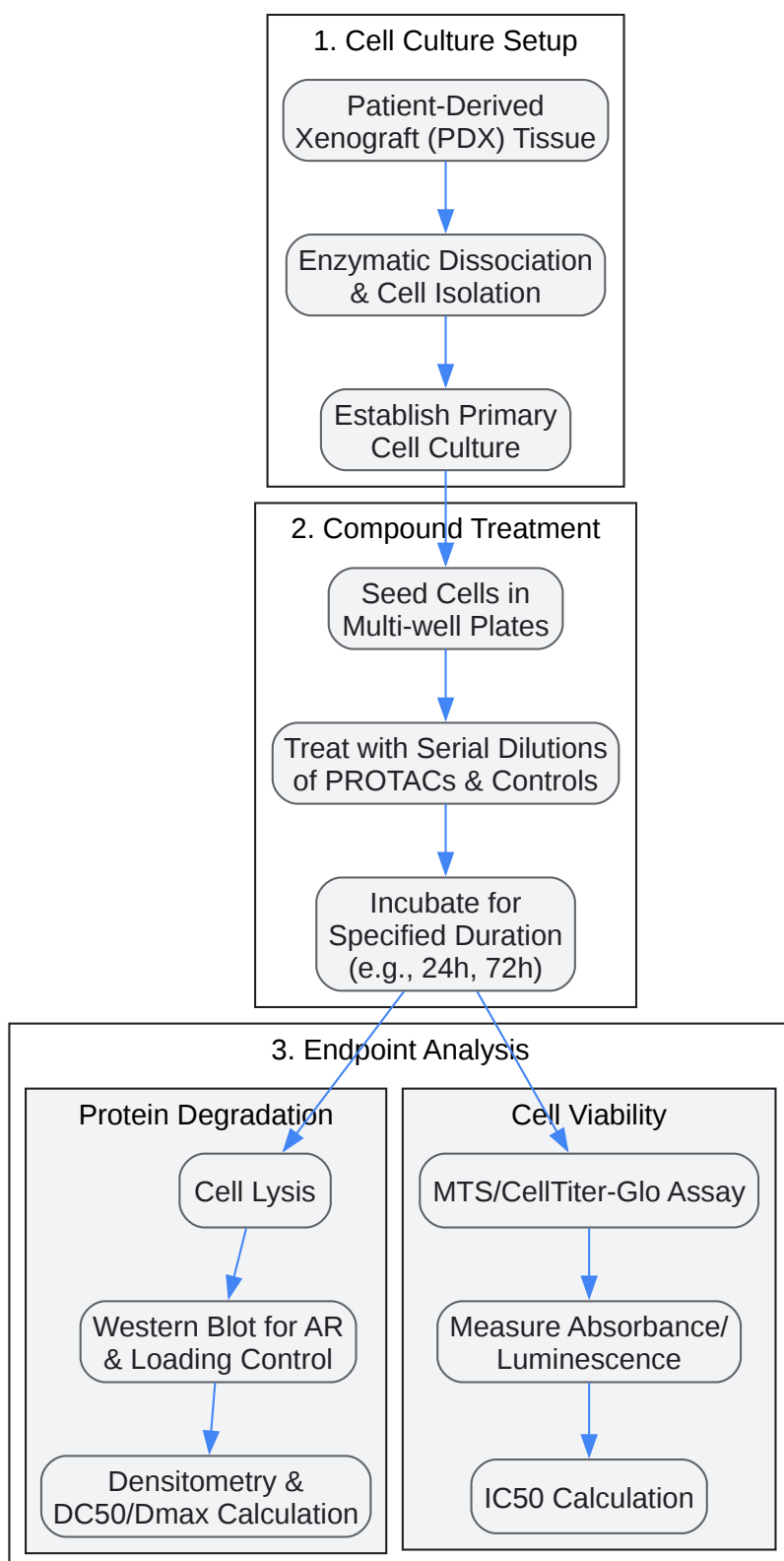
Data for AZD-AR-PROTAC is representative of internal studies. Data for ARV-110 and Enzalutamide are based on published preclinical findings and established resistance models.

Mechanism of Action and Signaling Pathways

PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (AR) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.







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